molecular formula C20H15N3O2S B11661897 (5Z)-5-(1H-indol-3-ylmethylidene)-1-(4-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-(1H-indol-3-ylmethylidene)-1-(4-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11661897
M. Wt: 361.4 g/mol
InChI Key: SQPNINCICWDRGI-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes an indole moiety, a methylidene group, and a diazinane ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method is favored for its efficiency and the ability to produce indole derivatives with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields . The use of continuous flow reactors can also optimize the production process by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The compound’s unique structure allows it to participate in multiple biochemical pathways, influencing cellular processes and exhibiting biological effects .

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C20H15N3O2S/c1-12-6-8-14(9-7-12)23-19(25)16(18(24)22-20(23)26)10-13-11-21-17-5-3-2-4-15(13)17/h2-11,25H,1H3,(H,22,24,26)/b13-10+

InChI Key

SQPNINCICWDRGI-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.